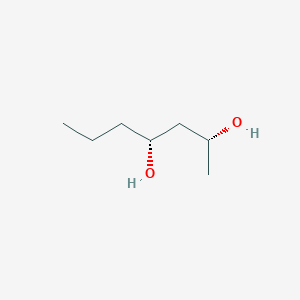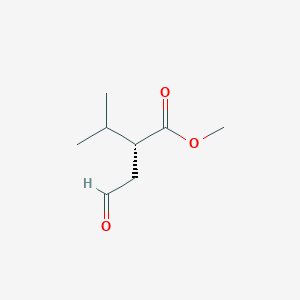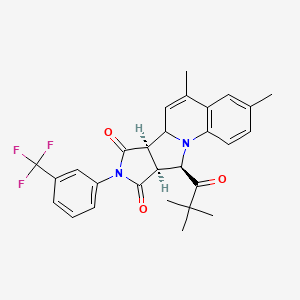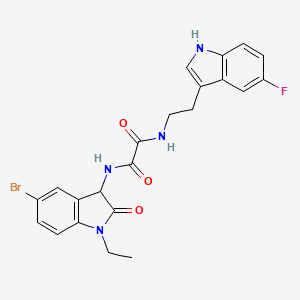
(2R,4R)-Heptane-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-Heptane-2,4-diol is a chiral diol with the molecular formula C7H16O2 It is characterized by two hydroxyl groups attached to the second and fourth carbon atoms of a heptane chain, with both hydroxyl groups in the R-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-Heptane-2,4-diol can be achieved through several methods. One common approach involves the diastereoselective reduction of heptane-2,4-dione using chiral catalysts or reagents. For instance, the reduction can be performed using a ketoreductase enzyme, which provides high stereoselectivity under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into organic compounds. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: (2R,4R)-Heptane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced further to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products:
Oxidation: Heptane-2,4-dione.
Reduction: Heptane.
Substitution: 2,4-dihaloheptane or 2,4-diaminoheptane.
Applications De Recherche Scientifique
(2R,4R)-Heptane-2,4-diol has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Mécanisme D'action
The mechanism by which (2R,4R)-Heptane-2,4-diol exerts its effects involves its interaction with specific molecular targets. For example, in enzymatic reactions, the compound acts as a substrate for ketoreductase enzymes, which catalyze the reduction of carbonyl groups to hydroxyl groups. This process involves the transfer of protons and electrons, facilitated by cofactors such as NADH .
Comparaison Avec Des Composés Similaires
- (2R,4R)-Pentanediol
- (2S,4S)-Heptane-2,4-diol
- (2R,4S)-Heptane-2,4-diol
Comparison:
(2R,4R)-Heptane-2,4-diol vs. (2R,4R)-Pentanediol: Both compounds are chiral diols, but this compound has a longer carbon chain, which may affect its physical properties and reactivity.
This compound vs. (2S,4S)-Heptane-2,4-diol: The difference in stereochemistry can lead to variations in biological activity and interaction with chiral environments.
This compound vs. (2R,4S)-Heptane-2,4-diol: The presence of different stereoisomers can result in distinct chemical and physical properties, influencing their use in synthesis and applications.
Propriétés
Numéro CAS |
918819-72-4 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
(2R,4R)-heptane-2,4-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(9)5-6(2)8/h6-9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
XVEOUOTUJBYHNL-RNFRBKRXSA-N |
SMILES isomérique |
CCC[C@H](C[C@@H](C)O)O |
SMILES canonique |
CCCC(CC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12623544.png)

![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-ol](/img/structure/B12623553.png)
![(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one](/img/structure/B12623554.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
![N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12623570.png)
![4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12623579.png)


![{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B12623592.png)
![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)


